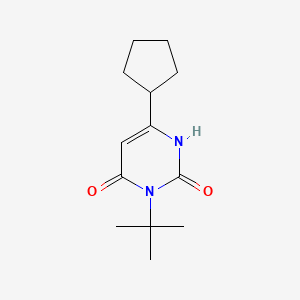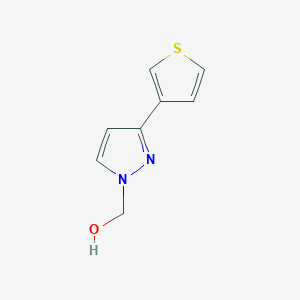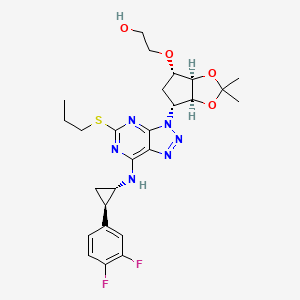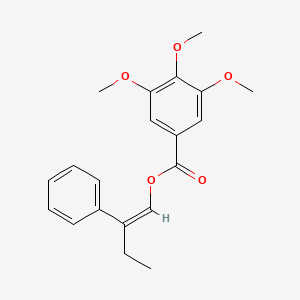![molecular formula C10H17NO3 B13427860 3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B13427860.png)
3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid is a compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure, which includes a nitrogen atom. The specific structure of this compound includes a methoxy group and a propanoic acid moiety, making it a unique and interesting compound for various scientific applications .
準備方法
The synthesis of 3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing the desired azabicyclo compound with high yield and purity . The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled temperature and pressure conditions.
Industrial production methods for this compound may involve large-scale synthesis using similar reduction techniques, but with optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .
化学反応の分析
3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
In oxidation reactions, the compound can be converted into its corresponding ketone or aldehyde derivatives. Reduction reactions can further modify the functional groups, leading to the formation of alcohols or amines. Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups into the molecule, enhancing its chemical diversity .
科学的研究の応用
3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
In biology and medicine, this compound has been studied for its potential therapeutic effects. It has been incorporated into the structure of antihistamine drugs, such as Rupatidine, to improve their physicochemical properties and efficacy . Additionally, its structural similarity to biologically active compounds makes it a useful tool for studying receptor-ligand interactions and drug-receptor binding mechanisms.
作用機序
The mechanism of action of 3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to physiological effects. For example, its incorporation into antihistamine drugs suggests that it may interact with histamine receptors, blocking their activation and reducing allergic responses .
類似化合物との比較
3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid can be compared with other similar azabicyclo compounds, such as 3-Cbz-6-hydroxy-3-azabicyclo[3.1.1]heptane and 3-Cbz-6-oxo-3-azabicyclo[3.1.1]heptane . These compounds share the azabicyclo core structure but differ in their functional groups and substituents. The presence of the methoxy group and propanoic acid moiety in this compound makes it unique and may contribute to its distinct chemical and biological properties.
特性
分子式 |
C10H17NO3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
3-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid |
InChI |
InChI=1S/C10H17NO3/c1-14-10-7-4-8(10)6-11(5-7)3-2-9(12)13/h7-8,10H,2-6H2,1H3,(H,12,13) |
InChIキー |
IFFNJJQYDIJLHZ-UHFFFAOYSA-N |
正規SMILES |
COC1C2CC1CN(C2)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B13427787.png)
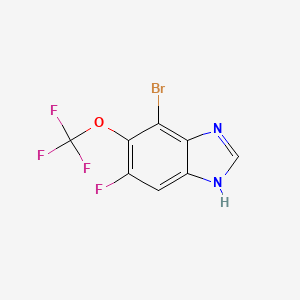
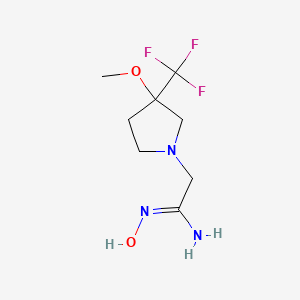
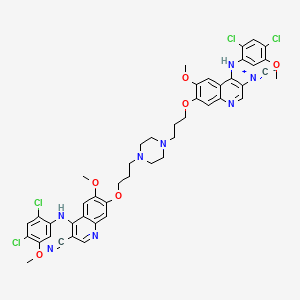


![5-benzyl-4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13427824.png)


